molecular formula C20H20N4O2 B2740852 7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2109090-19-7

7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2740852
CAS RN: 2109090-19-7
M. Wt: 348.406
InChI Key: NEYCONHNZUGSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound that has shown potential in scientific research. It is a pyrazolopyrazine derivative that has been synthesized through various methods.

Scientific Research Applications

Antiproliferative Effects on Cancer Cells

Researchers have developed conformationally rigid analogs to study antiproliferative agents in melanoma, leading to the synthesis of phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives. These compounds have shown competitive antiproliferative activities against melanoma and hematopoietic cell lines, with some exhibiting potent activities comparable to sorafenib, a reference standard. These derivatives have been confirmed as potent and selective Raf kinases inhibitors and also mild inhibitors of PI3Kα, indicating their potential in cancer therapeutics (Hyangmi Kim et al., 2011).

Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis and characterization of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their reaction to form pyrazolo[1,5-a]pyrimidine derivatives have been investigated. These new compounds were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to research in anticancer drug development (Ashraf S. Hassan et al., 2014).

Selective Raf Kinase Inhibitors in Melanoma Cells

The synthesis of a novel series of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives has been described, showing competitive antiproliferative activities against the A375P melanoma cell line. Among these compounds, specific derivatives exhibited potent activities and were found to be potent and selective inhibitors of B-Raf V600E and C-Raf, indicating their potential as melanoma therapeutics (Mi-hyun Kim et al., 2011).

Multifunctional Additives for Lubricating Oils

Research has also been conducted on the synthesis of specific pyrazole derivatives and their evaluation as multifunction additives for medium lubricating oils. These compounds have been evaluated for their effectiveness as copper corrosion inhibitors, anti-rust, and antioxidants, indicating their potential industrial applications beyond the pharmaceutical field (Ahmad R. Salih et al., 2022).

Pro-Apoptotic Mitochondrial Targeted Agents

Studies on the synthesis of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives have explored their antiproliferative activity on human tumor cell lines, showing significant capacity to inhibit cell growth through the induction of the mitochondrial permeability transition (MPT), highlighting a novel approach to cancer treatment (L. Dalla Via et al., 2009).

Future Directions

The future directions for research on this compound could include determining its synthesis process, molecular structure, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

7-[(3-methoxyphenyl)methylamino]-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-16-9-5-6-14(10-16)12-21-19-13-22-20(25)18-11-17(23-24(18)19)15-7-3-2-4-8-15/h2-11,19,21H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYCONHNZUGSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CNC(=O)C3=CC(=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.